1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid is an organic compound with a molecular formula of C₁₅H₂₁NO₄S It is characterized by the presence of a piperidine ring substituted with a benzenesulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Sulfonylation: The piperidine ring is then sulfonylated using 4-(Propan-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-[4-(Methylsulfonyl)benzenesulfonyl]piperidine-4-carboxylic acid
- 1-[4-(Ethylsulfonyl)benzenesulfonyl]piperidine-4-carboxylic acid
- 1-[4-(Butylsulfonyl)benzenesulfonyl]piperidine-4-carboxylic acid
Comparison: 1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This can affect its reactivity and binding interactions compared to similar compounds with different alkyl groups. The specific arrangement of functional groups in this compound may also confer distinct biological activities and chemical behaviors.
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11(2)12-3-5-14(6-4-12)21(19,20)16-9-7-13(8-10-16)15(17)18/h3-6,11,13H,7-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDDNPKZZMWMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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